5-Tert-butyl-1,3-benzoxazol-2-amine
Overview
Description
5-Tert-butyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C11H14N2O. It is a member of the benzoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a tert-butyl group attached to the benzoxazole ring, which imparts unique chemical and physical properties.
Scientific Research Applications
5-Tert-butyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of optical brighteners, dyes, and other specialty chemicals
Safety and Hazards
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
For instance, some benzoxazole derivatives have shown potent growth inhibition properties against certain cell lines .
Biochemical Pathways
Benzoxazole derivatives have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
Some benzoxazole derivatives have shown potent growth inhibition properties against certain cell lines .
Biochemical Analysis
Biochemical Properties
5-Tert-butyl-1,3-benzoxazol-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes .
Additionally, this compound has shown binding affinity to certain proteins, such as heat shock proteins, which play a role in protein folding and stress response. The binding of this compound to these proteins can modulate their activity and potentially affect cellular stress responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. For instance, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .
Moreover, this compound has been shown to affect gene expression by modulating transcription factors such as NF-κB and p53. These transcription factors are involved in the regulation of genes related to cell survival, proliferation, and apoptosis. By influencing these pathways, this compound can alter cellular metabolism and promote cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as topoisomerases, which are involved in DNA replication and repair. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells and induce cell death .
Additionally, this compound can bind to DNA and interfere with its replication and transcription processes. This binding can lead to the formation of DNA adducts, which can trigger DNA damage responses and activate cell cycle checkpoints, ultimately resulting in cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods .
Prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, continuous treatment with this compound has been associated with increased oxidative stress and mitochondrial dysfunction in certain cell types . These long-term effects highlight the importance of monitoring cellular responses over time when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-tumor activity and anti-inflammatory properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body .
The metabolic flux of this compound can be influenced by the presence of other compounds that either inhibit or induce cytochrome P450 enzymes. This interaction can alter the pharmacokinetics and pharmacodynamics of this compound, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which are known to play a role in the efflux of various xenobiotics .
Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which can influence its distribution and accumulation within different cellular compartments . The localization of this compound within specific tissues can also be affected by its affinity for certain cell types and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various cytoplasmic proteins and enzymes, influencing cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,3-benzoxazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another benzoxazole derivative used as an optical brightener and fluorescent dye.
Benzoxazole, 2,2’- (2,5-thiophenediyl)bis(5-tert-butyl-: Known for its applications in photophysical and electrochemical studies.
Uniqueness
5-Tert-butyl-1,3-benzoxazol-2-amine is unique due to its specific tert-butyl substitution, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly useful in applications where stability and solubility in organic solvents are crucial .
Properties
IUPAC Name |
5-tert-butyl-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUOOHJLHOWIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947505-01-3 | |
Record name | 5-tert-butyl-1,3-benzoxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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